1,4-Phenylenediacryloyl chloride
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Overview
Description
1,4-Phenylenediacryloyl chloride is a chemical compound with the molecular formula C12H8Cl2O2 and a molecular weight of 255.10 g/mol . It is a solid at room temperature and is known for its use in various chemical synthesis processes. The compound is characterized by its two acryloyl chloride groups attached to a benzene ring, making it a versatile reagent in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Phenylenediacryloyl chloride can be synthesized through the reaction of 1,4-phenylenediacrylic acid with thionyl chloride. The reaction typically involves heating the acid with an excess of thionyl chloride under reflux conditions, followed by purification to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps such as distillation and crystallization to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 1,4-Phenylenediacryloyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Polymerization Reactions: The compound can participate in polycondensation reactions to form polymers with desirable properties.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Catalysts: Lewis acids or bases to facilitate the reaction.
Solvents: Dichloromethane, tetrahydrofuran, and other aprotic solvents.
Major Products:
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Polymers: Formed through polycondensation reactions.
Scientific Research Applications
1,4-Phenylenediacryloyl chloride is used in various scientific research applications, including:
Polymer Synthesis: It serves as a monomer for the synthesis of polymers such as poly(arylene ether)s, polyimides, and poly(phenylene vinylene)s.
Crosslinking Agent: It is used to introduce covalent linkages between polymer chains, enhancing mechanical strength, chemical resistance, and thermal stability.
Surface Functionalization: The compound can be used to modify the surface properties of polymers and nanoparticles, improving adhesion, wettability, and biocompatibility.
Mechanism of Action
The mechanism of action of 1,4-phenylenediacryloyl chloride involves its reactive acryloyl chloride groups, which can form covalent bonds with nucleophiles. This reactivity allows it to participate in various chemical reactions, leading to the formation of new compounds and materials. The molecular targets include nucleophilic sites on other molecules, and the pathways involved are typically substitution and polymerization reactions .
Comparison with Similar Compounds
- 1,4-Benzenediacrylic chloride
- 3,3’-Benzene-1,4-diylbisprop-2-enoyl chloride
- 3-[4-(3-Chloro-3-oxoprop-1-enyl)phenyl]prop-2-enoyl chloride
Uniqueness: 1,4-Phenylenediacryloyl chloride is unique due to its dual acryloyl chloride groups, which provide it with high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of high-performance polymers and materials with specific functional properties .
Properties
IUPAC Name |
(Z)-3-[4-[(E)-3-chloro-3-oxoprop-1-enyl]phenyl]prop-2-enoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2/c13-11(15)7-5-9-1-2-10(4-3-9)6-8-12(14)16/h1-8H/b7-5-,8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZLRZFBCIUDFL-CGXWXWIYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)C=CC(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)Cl)/C=C\C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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